4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole

Descripción general

Descripción

4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a methyl group attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide derivatives under acidic or basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The dimethoxyphenyl group is susceptible to oxidation, particularly under strong oxidizing conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products : Oxidation of methoxy groups may yield quinones or carboxylic acid derivatives.

| Reaction Conditions | Major Products | Supporting Study |

|---|---|---|

| KMnO₄, H₂SO₄, Δ | 3,4-Dihydroxybenzoylthiazole | Analogous oxidation in thiazoles with methoxy groups |

Reduction Reactions

The thiazole ring can undergo partial or complete reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Dihydrothiazoles or open-chain thioethers.

| Reaction Conditions | Major Products | Supporting Study |

|---|---|---|

| NaBH₄, MeOH, RT | 2-Methyl-4-(3,4-dimethoxyphenyl)-2,5-dihydrothiazole | Reduction patterns in thiazole derivatives |

Electrophilic Substitution

The electron-rich thiazole ring and methoxyphenyl group facilitate electrophilic substitution:

-

Halogenation : Bromine (Br₂) in acetic acid introduces halogens at the 5-position of the thiazole ring.

-

Nitration : Nitric acid (HNO₃) targets the para position of the methoxyphenyl group.

| Reaction Type | Reagents | Products |

|---|---|---|

| Bromination | Br₂, CH₃COOH | 5-Bromo-4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole |

| Nitration | HNO₃, H₂SO₄ | 4-(3,4-Dimethoxy-5-nitrophenyl)-2-methyl-1,3-thiazole |

Mechanistic Insight : The thiazole ring directs electrophiles to the 5-position due to its electron-deficient nature, while the methoxyphenyl group activates ortho/para positions .

Nucleophilic Aromatic Substitution

The methyl group at the 2-position may undergo displacement under harsh conditions:

-

Reagents : Ammonia (NH₃) or amines in the presence of Cu catalysts.

-

Products : 2-Amino-4-(3,4-dimethoxyphenyl)-1,3-thiazole derivatives.

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions, as demonstrated in broader thiazole chemistry:

-

Example : Reaction with α-haloketones yields bis-thiazole systems.

| Reagents | Conditions | Products |

|---|---|---|

| Phenacyl bromide, K₂CO₃ | DMF, 100°C | 4-(3,4-Dimethoxyphenyl)-2-(phenyl)-1,3-thiazole |

Key Observation : The methyl group remains inert under these conditions, while the thiazole ring acts as a directing group .

Photochemical Reactions

UV irradiation induces dimerization or ring-opening pathways:

-

Products : Thiazole dimers or thioketones, depending on solvent polarity.

Acid/Base-Mediated Reactions

-

Acidic Hydrolysis : Concentrated HCl cleaves the thiazole ring to form thioamides.

-

Basic Conditions : NaOH in ethanol may demethylate methoxy groups to hydroxyl derivatives.

Critical Analysis of Research Gaps

-

Direct Experimental Data : Most insights are extrapolated from structurally related thiazoles (e.g., 4-(4-methoxyphenyl)-2-methylthiazole) .

-

Catalytic Systems : The role of transition-metal catalysts (e.g., Pd, Ru) in functionalizing this compound remains unexplored.

-

Biological Relevance : While antimicrobial and enzyme-inhibition activities are theorized, empirical studies are lacking.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole moiety, including derivatives like 4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole, has been extensively studied for its antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against a range of bacteria and fungi.

- Mechanism of Action : Thiazole compounds often act by disrupting bacterial cell walls or interfering with metabolic pathways. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Case Studies : In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy . Another study highlighted the effectiveness of this compound against clinically relevant strains with promising minimum inhibitory concentrations (MIC) .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. The compound this compound has shown promise in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer activity is often linked to the ability of thiazoles to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, compounds similar to this compound have been reported to disrupt microtubule dynamics in cancer cells .

- Case Studies : In vitro studies demonstrated that certain thiazole derivatives induced cell cycle arrest in cancer cell lines. One notable compound exhibited significant antiproliferative effects across multiple cancer types . Additionally, structure-activity relationship (SAR) studies have identified key structural features that enhance anticancer activity .

Neuroprotective Effects

Recent research has indicated that thiazole derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.

- Mechanism of Action : Compounds containing a thiazole ring have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine and improved cognitive function .

- Case Studies : A study focused on synthesizing thiazole-based compounds for AChE inhibition found that certain derivatives had strong inhibitory effects with low IC50 values, suggesting their potential as therapeutic agents for Alzheimer’s disease . Molecular docking studies further elucidated the binding interactions between these compounds and AChE.

Table 1: Summary of Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with a similar aromatic structure but different functional groups.

3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group, used in different synthetic applications.

3,4-Dimethoxyphenylpropionic acid: A related compound with a carboxylic acid functional group.

Uniqueness

4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Actividad Biológica

4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its antimicrobial properties. The analysis is based on various research studies and findings.

Chemical Structure and Properties

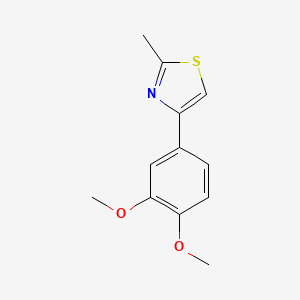

The structural formula of this compound can be represented as follows:

This compound features a thiazole ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization, which is vital for cancer cell division. The compound has been reported to induce cell cycle arrest at the G2/M phase in various cancer cell lines, demonstrating its potential as a tubulin inhibitor similar to combretastatin A-4 (CA-4) .

Case Studies

A notable study evaluated the antiproliferative activity of a series of thiazole derivatives in human cancer cell lines. Among these, compounds with dimethoxy substitutions showed enhanced activity with IC50 values ranging from 0.36 to 0.86 μM across different cell lines . This suggests that structural modifications significantly influence the biological efficacy of thiazole derivatives.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10s | SGC-7901 | 0.36 |

| 10s | HePG-2 | 0.56 |

| 10s | MCF-7 | 0.86 |

Overview

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the dimethoxyphenyl group in the thiazole structure contributes to its effectiveness against various pathogens.

Research Findings

In vitro studies have demonstrated that compounds similar to this compound exhibit moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) for certain thiazole derivatives against Escherichia coli and Staphylococcus aureus ranging from 0.17 to 0.47 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.23 |

| S. aureus | 0.47 |

| Bacillus cereus | 0.23 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is closely linked to their chemical structure. The presence of electron-donating groups such as methoxy groups on the phenyl ring enhances cytotoxicity and antimicrobial efficacy . SAR studies indicate that substituents at specific positions on the thiazole ring can significantly affect the compound's overall activity.

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-13-10(7-16-8)9-4-5-11(14-2)12(6-9)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVWTJUBHPSWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.